molecular formula C12H13NO2 B184104 1-butyl-1H-indole-2,3-dione CAS No. 4290-91-9

1-butyl-1H-indole-2,3-dione

Cat. No. B184104
M. Wt: 203.24 g/mol
InChI Key: POEDHWVTLBLWDA-UHFFFAOYSA-N
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Patent
US09079853B2

Procedure details

To a clean dry flask equipped with a stir bar was added the N-butyl isatin (0.4 grams, 1.97 mmol, 0.3 M in Methanol). 2-acetyl pyridine (0.44 mL, 3.94 mmol, purchased from Fisher Scientific) was then added to the stirring solution followed by 49 μL of dimethyl amine (40% by weight in water, purchased from Fisher Scientific). The stirring solution was stirred overnight at room temperature. The next day the solution was heated to 60° C. for 5 minutes. The solution was then concentrated and purified on a silica gel column using hexanes/ethyl acetate (2:1) to afford 0.513 grams, 80% yield. 1H-NMR δ 8.69 (d, 1H), 8.14 (d, 1H), 7.92 (t, 1H), 7.56 (m, 1H) 7.30 (m, 2H), 7.06 (t, 1H), 6.87 (d, 2H), 3.81 (d, 1H), 3.69 (m, 2H), 3.52 (d, 1H), 1.71 (m, 2H), 1.43 (m, 2H), 0.97 (t, 3H). Calculated mass for C19H20N2O3, 324.37. Observed 325.0 (M+1), 347.2 (M+Na).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
49 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8](=[O:9])[C:6]1=[O:7])[CH2:2][CH2:3][CH3:4].[C:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=1)(=[O:18])[CH3:17].CNC>>[CH2:1]([N:5]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8]([OH:9])([CH2:17][C:16](=[O:18])[C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][N:20]=2)[C:6]1=[O:7])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C(CCC)N1C(=O)C(=O)C2=CC=CC=C12
Step Two
Name
Quantity
0.44 mL
Type
reactant
Smiles
C(C)(=O)C1=NC=CC=C1
Step Three
Name
Quantity
49 μL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The stirring solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a clean dry flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
The next day the solution was heated to 60° C. for 5 minutes
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column
CUSTOM
Type
CUSTOM
Details
to afford 0.513 grams, 80% yield

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(CCC)N1C(C(C2=CC=CC=C12)(CC(C1=NC=CC=C1)=O)O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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